Absence of Published Head-to-Head Pharmacological Data Precludes Direct Comparator-Based Differentiation
A systematic search of PubMed, patent databases, and authoritative chemical registries did not return any primary research article, patent, or curated bioassay record that contains quantitative activity data (IC₅₀, Kᵢ, EC₅₀, etc.) for N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide tested in parallel with a defined comparator compound under shared experimental conditions. The MeSH supplementary record designates this CAS entity as “ML086 compound” and associates it with PHOSPHO1 inhibition, citing Bioorg Med Chem Lett. 2014;24(17):4308-11 as the source [1]. However, inspection of that paper reveals it describes benzoisothiazolone probe ML086 (CID 16749996, CAS 1177148-36-5), not the benzamide structure represented by CAS 312927-08-5 [2]. Therefore, no direct head-to-head comparison or cross-study comparable dataset exists to support a quantifiable differentiation claim for procurement decision-making.
| Evidence Dimension | PHOSPHO1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No publicly available quantitative data for CAS 312927-08-5 |
| Comparator Or Baseline | ML086 benzoisothiazolone probe (CAS 1177148-36-5): IC₅₀ = 0.14 µM against PHOSPHO1; >100 µM against TNAP [2] |
| Quantified Difference | Cannot be calculated; structural identity mismatch between target compound and comparator |
| Conditions | In vitro recombinant PHOSPHO1 enzymatic assay; TNAP counter-screen; NPP-1 selectivity panel (Bioorg Med Chem Lett. 2014) |
Why This Matters
The inability to locate any quantitative pharmacological data for the target compound means that its procurement must be justified solely by its chemical identity for internal exploratory research, not by demonstrated performance advantage over alternatives.
- [1] National Library of Medicine (NLM). MeSH Supplementary Concept Data: ML086 compound. Unique ID C000595933. Source: Bioorg Med Chem Lett. 2014 Sep 1;24(17):4308-11. View Source
- [2] Bravo Y, Teriete P, Dhanya RP, et al. Design, synthesis and evaluation of benzoisothiazolones as selective inhibitors of PHOSPHO1. Bioorg Med Chem Lett. 2014;24(17):4308-4311. doi:10.1016/j.bmcl.2014.07.013. View Source
